molecular formula C15H12O B2617396 6-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 170497-64-0

6-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2617396
CAS No.: 170497-64-0
M. Wt: 208.26
InChI Key: GLLPDNBBNZQPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-phenyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones It is characterized by a phenyl group attached to the 6th position of the indanone structure

Scientific Research Applications

6-phenyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 2,3-dihydro-1H-inden-1-one. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the cyclization of 2-phenyl-1-indanone under acidic conditions. This reaction can be facilitated by using strong acids such as sulfuric acid (H2SO4) or polyphosphoric acid (PPA) to promote the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors can enhance the yield and purity of the product while minimizing the formation of by-products. Additionally, the reaction conditions can be optimized to achieve high selectivity and conversion rates.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 6-phenyl-1H-inden-1-one using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.

    Reduction: Reduction of the carbonyl group can yield 6-phenyl-2,3-dihydro-1H-inden-1-ol. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. For example, nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.

Major Products Formed

    Oxidation: 6-phenyl-1H-inden-1-one.

    Reduction: 6-phenyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

6-phenyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds such as:

    2,3-dihydro-1H-inden-1-one: Lacks the phenyl group at the 6th position, resulting in different chemical properties and reactivity.

    6-methyl-2,3-dihydro-1H-inden-1-one: Contains a methyl group instead of a phenyl group, leading to variations in steric and electronic effects.

    6-chloro-2,3-dihydro-1H-inden-1-one: The presence of a chlorine atom introduces different reactivity patterns due to the electron-withdrawing nature of chlorine.

The uniqueness of this compound lies in its phenyl group, which can participate in π-π interactions and influence the compound’s overall reactivity and stability.

Properties

IUPAC Name

6-phenyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15-9-8-12-6-7-13(10-14(12)15)11-4-2-1-3-5-11/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLPDNBBNZQPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a three-necked flask of 500 ml, fitted with a condenser, was added 150 ml N-methylpyrrolidon (NMP), 10.45 g (49.5 mmol) 6-bromoindan-1-one and 19.9 g (54.2 mmol) of tributylphenyltin. To this mixture was added 1.05 g (1.50 mmol) of bis(triphenyl-phosphine)palladium(II)chloride. The reaction mixture was heated to 85° C. for 4 h, followed by stirring for 4 hours at ambient temperature. A solution of 23 g of potassiumfluoride in 50 ml of water was added. The solids were filtered off and the filtrate was diluted with diethylether, washed once with water and once with saturated sodiumchloride solution. The ether layer was evaporated under reduced pressure and the solid material was crystallised from toluene, petroleum ether. A total of 5.29 g of 6-phenylindan-1-one was obtained, yield 51.4%.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
10.45 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
bis(triphenyl-phosphine)palladium(II)chloride
Quantity
1.05 g
Type
catalyst
Reaction Step Three
Yield
51.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.